N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide is an organic compound that belongs to the class of piperidines and pyrazoles. This compound is known for its unique structural features, which include a piperidine ring substituted with four methyl groups and a pyrazole ring attached to a carboxamide group. These structural elements contribute to its stability and reactivity, making it a valuable compound in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a conjugate addition reaction of ammonia to phorone, followed by reduction in a Wolff-Kishner reaction.
Formation of the Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazine with a 1,3-dicarbonyl compound.
Coupling Reaction: The final step involves coupling the piperidine and pyrazole rings through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. For example, the continuous-flow reductive amination of 1,6-hexanediamine with 2,2,6,6-tetramethyl-4-piperidinone in a micro fixed-bed reactor has been reported to provide high yields and purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form hydroxylamines using oxidizing agents like Oxone.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Oxone, iodine.
Reducing Agents: Hydrogen in the presence of a catalyst like Pt/C.
Bases: Triethylamine, lithium tetramethylpiperidide.
Major Products:
Hydroxylamines: Formed through oxidation reactions.
Amines: Formed through reduction reactions.
Allylated Amines: Formed through substitution reactions.
Scientific Research Applications
N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a hindered base in various organic synthesis reactions.
Biology: Investigated for its potential as a stabilizer in biological systems.
Medicine: Explored for its potential therapeutic effects due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide involves its interaction with molecular targets through its amide and pyrazole functional groups. These interactions can lead to stabilization of reactive intermediates, inhibition of specific enzymes, or modulation of signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2,2,6,6-tetramethylpiperidine: A related compound used as a hindered base and precursor to other derivatives.
N-(2,2,6,6-tetramethylpiperidin-4-yl)methacrylamide: Another derivative used in polymer synthesis.
Uniqueness: N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-3-carboxamide is unique due to its combination of a piperidine ring with a pyrazole ring and a carboxamide group. This structure provides enhanced stability and reactivity compared to its individual components, making it particularly valuable in applications requiring robust chemical performance.
Properties
IUPAC Name |
N-(2,2,6,6-tetramethylpiperidin-4-yl)-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-12(2)7-9(8-13(3,4)17-12)15-11(18)10-5-6-14-16-10/h5-6,9,17H,7-8H2,1-4H3,(H,14,16)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCPLLRGUAVQQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC=NN2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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